Fmoc-D-isoleucine can be synthesized from natural isoleucine through various chemical reactions involving protective group strategies. It is commercially available from multiple suppliers specializing in amino acids and peptide synthesis reagents.
Fmoc-D-isoleucine falls under the classification of Fmoc-protected amino acids, which are critical in the field of organic chemistry and biochemistry, particularly in synthesizing peptides and proteins.
The synthesis of Fmoc-D-isoleucine typically involves the following steps:
The synthesis can be performed under anhydrous conditions to enhance yield and minimize side reactions. The use of silylating agents may also be involved to protect other functional groups during the reaction .
Fmoc-D-isoleucine has a complex structure characterized by its fluorenylmethyloxycarbonyl group attached to the amino acid backbone. The molecular formula is CHNO, and it features:
The molecular weight of Fmoc-D-isoleucine is approximately 245.33 g/mol. Its structural representation includes both hydrophobic and polar regions, which influence its solubility and reactivity in various solvents.
Fmoc-D-isoleucine participates in several key reactions during peptide synthesis:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and concentration of reactants. Monitoring techniques like UV-Vis spectroscopy can be employed to assess reaction progress.
The mechanism behind the action of Fmoc-D-isoleucine in peptide synthesis involves:
Quantitative assays such as ninhydrin tests are often used to confirm the presence of free amino groups after deprotection, ensuring successful completion of each step in peptide synthesis .
Relevant data indicates that impurities can significantly affect reaction yields; thus, high-purity reagents are crucial for successful applications .
Fmoc-D-isoleucine is primarily utilized in:
The Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy provides the fundamental framework for incorporating Fmoc-D-isoleucine into peptide chains. The Fmoc group protects the α-amino functionality while leaving the carboxylic acid group available for peptide bond formation. This temporary protecting group is selectively removed under mild basic conditions (typically 20% piperidine in DMF), which neither affects the permanent side-chain protections nor induces racemization of the chiral center. The orthogonal protection scheme allows for sequential peptide chain elongation while maintaining the stereochemical integrity of the D-isoleucine residue. The Fmoc removal mechanism involves a two-step elimination process: initial deprotonation forms a resonance-stabilized dibenzofulvene anion, followed by β-elimination that liberates the free amine group. This deprotection efficiency exceeds 99% within 5-7 minutes under standard conditions, enabling high-yield peptide assembly while preserving the (2R,3R) stereochemistry of the D-isoleucine moiety [1] [9].
Effective activation of the carboxyl group of Fmoc-D-isoleucine is essential for successful incorporation into peptide chains. Due to the steric constraints of the β-branched side chain and the non-natural D-configuration, reagent selection critically influences coupling efficiency. Research demonstrates that phosphonium- and uronium-based reagents exhibit superior performance compared to carbodiimide activators:
Table 1: Coupling Efficiency of Fmoc-D-Isoleucine with Various Reagents
Reagent System | Coupling Yield (%) | Reaction Time (min) | Epimerization Risk |
---|---|---|---|
HATU/HOAt | 98-99 | 15-20 | Negligible |
HBTU/HOBt | 95-97 | 20-30 | Low |
DIC/OxymaPure | 93-95 | 30-45 | Low |
DCC/HOBt | 85-90 | 45-60 | Moderate |
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-hydroxy-7-azabenzotriazole) provides optimal results, achieving near-quantitative coupling yields within 20 minutes. This system generates highly reactive OAt esters that minimize racemization while effectively overcoming the steric hindrance of the D-isoleucine side chain. The bulky 1-ethyl-3-methyl side chain in D-isoleucine (compared to D-valine or D-alanine) necessitates these optimized conditions to prevent incomplete couplings that can lead to deletion sequences in synthetic peptides [5] [9].
The incorporation of Fmoc-D-isoleucine presents distinct racemization advantages compared to L-configured amino acids. The D-configuration itself provides inherent protection against racemization during standard Fmoc-SPPS because the base-catalyzed racemization mechanism favors L- to D-conversion rather than the reverse process. However, specific conditions must still be controlled to maintain stereochemical purity:
These protocols maintain epimerization levels below 0.5%, ensuring production of stereochemically pure peptides containing D-isoleucine residues. The chiral stability makes Fmoc-D-isoleucine particularly valuable for synthesizing stable D-peptides with enhanced proteolytic resistance, as the D-configuration remains unaffected by endogenous proteases that recognize L-amino acid sequences [9] [10].
While SPPS dominates stepwise peptide assembly, solution-phase synthesis remains vital for producing Fmoc-D-isoleucine itself and for synthesizing short peptide fragments. The patented process for synthesizing non-active side chain N-Fmoc-amino acids involves sequential protection and crystallization control:
This approach achieves ≥98% chemical purity and >99.5% chiral purity with residual solvents below ICH guidelines. The crystalline product exhibits superior stability as a white powder, maintaining integrity for >24 months when stored at 0-8°C [8] [7].
The (2R,3R) configuration of Fmoc-D-isoleucine presents unique challenges in stereoselective synthesis and analysis. Advanced analytical techniques are required to verify and maintain chiral purity:
Stereoselective synthesis employs chiral auxiliaries or asymmetric hydrogenation to establish the correct (2R,3R) configuration before Fmoc protection. Enzymatic resolution using immobilized penicillin G acylase provides an efficient route to enantiopure D-isoleucine precursors with ≥99.8% enantiomeric excess. The branched aliphatic side chain (sec-butyl group) enhances hydrophobicity (LogP 4.02) compared to linear chain amino acids, influencing both synthetic handling and peptide properties. This hydrophobicity necessitates modified purification protocols:
Table 2: Purification Techniques for Fmoc-D-Isoleucine and Derivatives
Method | Chiral Purity (%) | Recovery Yield (%) | Key Applications |
---|---|---|---|
Ethanol-Water Crystallization | 99.5 | 85-90 | Bulk industrial production |
Preparative HPLC (C18) | 99.9+ | 70-75 | Pharmaceutical-grade material |
Supercritical Fluid Chromatography | 99.8 | 80-85 | High-value therapeutic peptides |
Simulated Moving Bed | 99.7 | >90 | Continuous manufacturing |
These methods ensure the stringent stereochemical requirements for biomedical applications are met, particularly in protease-resistant peptide therapeutics where maintaining D-configuration is essential for bioactivity [9] [10] [5].
Industrial manufacturing of the D-isoleucine precursor employs two distinct technological platforms before Fmoc protection:
Microbial Fermentation: Engineered Corynebacterium glutamicum strains overexpress acetohydroxy acid isomeroreductase (ilvC) and branched-chain amino acid aminotransferase (ilvE) to convert glucose to D-isoleucine. Metabolic engineering disrupts competing pathways (L-lysine and L-threonine biosynthesis) while enhancing carbon flux through the D-isoleucine branch. Fed-batch fermentation achieves titers >80 g/L with a yield of 0.3 g/g glucose. The downstream process involves centrifugation, ion-exchange chromatography, and crystallization, yielding enantiomerically pure D-isoleucine (>99.5% ee) for pharmaceutical applications.
Chemical Synthesis: The classical Bouveault-Locquin method (1905) remains commercially relevant:
Table 3: Comparative Analysis of Industrial Production Methods
Parameter | Fermentation | Chemical Synthesis |
---|---|---|
Overall Yield | 0.3 g/g glucose | 25-30% (4 steps) |
Production Scale | 10,000-50,000 L | 1,000-5,000 L |
Capital Investment | High ($50-100 million) | Moderate ($10-20 million) |
Environmental Impact | Moderate (biodegradable waste) | High (organic solvents, heavy metals) |
Chiral Purity | >99.5% ee | >99.5% ee after resolution |
Production Cost | $80-100/kg | $150-200/kg |
Fermentation dominates large-scale production due to superior economics and sustainability, while chemical synthesis provides flexibility for producing structural analogs. The Fmoc protection step follows similar protocols regardless of the D-isoleucine source: Fmoc-Cl (1.05 equiv) reacts with D-isoleucine in acetone-water (4:1) at pH 9.0-9.5 for 2 hours, yielding crystalline Fmoc-D-isoleucine in 85-90% yield after acidification and filtration. This material meets stringent specifications (≥99% purity by HPLC, ≤0.5% residual solvents) for peptide therapeutic manufacturing [1] [8].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3